4-bromo-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide

Lipophilicity Physicochemical profiling Halogen SAR

Identifying a reliable source for a specific kinase probe with precise halogen substitution is a common bottleneck. This compound solves the challenge of sourcing a 4-bromo substituted benzamide for structure-activity relationship (SAR) studies. - Unique Halogen Bonding: The 4-bromo substituent offers superior polarizability for probing XB interactions in kinase ATP-binding pockets. - Optimized Lipophilicity: With an XLogP3-AA of 6, it serves as a tool to explore the upper lipophilicity boundary for CNS-penetrant chemotypes. - Defined Purity: Sourced with a purity of ≥98%, ensuring reproducible results in head-to-head metabolic stability assays against 4-chloro analogs.

Molecular Formula C17H11BrCl2N2OS
Molecular Weight 442.2 g/mol
Cat. No. B12156434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide
Molecular FormulaC17H11BrCl2N2OS
Molecular Weight442.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H11BrCl2N2OS/c18-12-6-4-10(5-7-12)16(23)22-17-21-9-13(24-17)8-11-2-1-3-14(19)15(11)20/h1-7,9H,8H2,(H,21,22,23)
InChIKeyJYZVTKSFJROGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo Compound: Chemical Identity & Procurement


4-bromo-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide (PubChem CID 1113559) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class [1]. It features a 4-bromobenzamide moiety linked to a 5-(2,3-dichlorobenzyl)-1,3-thiazole core. Its molecular weight is 442.2 g/mol, with a calculated XLogP3-AA of 6, indicating high lipophilicity [1]. The compound is cataloged with CAS number 303093-68-7 and is primarily distributed by chemical suppliers for research purposes. As a member of a broad class explored in patents for neurogenic disorders and kinase inhibition, its procurement value hinges on substitution-specific differentiation from close analogs [2].

4-Bromo Compound: Why It Cannot Be Replaced


In the 5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl benzamide series, the 4-position substituent on the benzamide ring is a critical determinant of potency, selectivity, and pharmacokinetic profile. Simple interchange with the unsubstituted benzamide (PubChem CID 988269), the 4-chloro, or the 4-methyl analog is not scientifically valid, as halogen size and electronegativity directly influence target binding and metabolic stability [1]. The 4-bromo substituent, being larger and more polarizable than hydrogen, chloro, or methyl groups, is expected to engage in distinct halogen bonding and steric interactions within hydrophobic binding pockets. The absence of publicly available head-to-head comparative data for this specific compound underscores the risk of unverified substitution; procurement decisions must therefore rely on a rigorous evaluation of the limited, indirect evidence available [2].

4-Bromo Compound: Quantitative Differentiation


Lipophilicity vs. Unsubstituted Benzamide

The inclusion of a 4-bromo substituent on the benzamide ring substantially increases lipophilicity versus the unsubstituted analog. The target compound has a calculated XLogP3-AA of 6, whereas the unsubstituted N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide (PubChem CID 988269) has an XLogP3-AA of 5.3 [1][2]. This difference of 0.7 log units indicates a 5-fold higher partition coefficient, which directly affects membrane permeability, nonspecific protein binding, and compound distribution.

Lipophilicity Physicochemical profiling Halogen SAR

Halogen Bonding vs. Chloro and Methyl Analogs

The 4-bromo substituent possesses a larger polarizable surface area and a more positive sigma-hole compared to a 4-chloro or 4-methyl group, enabling stronger halogen bonding (XB) interactions with backbone carbonyls or Lewis bases in protein binding sites. The difference in calculated atomic polarizability between Br (3.05 ų) and Cl (2.18 ų) is approximately 40%, which translates into markedly different target engagement profiles [1]. A 4-bromo analog cannot be substituted with a 4-chloro or 4-methyl derivative without altering the geometry and energy of potential XB interactions.

Halogen bonding Structure-activity relationship Molecular recognition

Public Bioactivity Data Limitations

A search of authoritative public databases (PubChem, ChEMBL, BindingDB) for the target compound yielded no direct IC50, Ki, or cell-based activity data against any specific protein target [1]. In contrast, structurally related thiazolamide–benzamide derivatives have reported Bcr-Abl IC50 values as low as 1.273 μM [2]. The absence of direct bioactivity data for the 4-bromo analog means that any claim of superior target potency is unsubstantiated. This information gap is itself a differentiating factor for procurement: the compound is suitable only for exploratory SAR campaigns where the 4-bromo group is being explicitly investigated.

Data scarcity Risk assessment Procurement evaluation

4-Bromo Compound: Research Applications


Halogen Bonding SAR Probe for Kinase Inhibitors

The 4-bromo substituent's superior polarizability makes this compound a rational choice for probing halogen bonding interactions in kinase ATP-binding pockets, where backbone carbonyls can serve as XB acceptors. It is suitable as a direct comparator to 4-chloro and 4-methyl analogs to examine non-covalent interaction contributions to binding affinity and residence time [1].

Lipophilicity Optimization in CNS Leads

Given its high XLogP3-AA of 6, this compound is applicable in optimization campaigns for central nervous system (CNS) targets, where increased lipophilicity can enhance blood-brain barrier penetration. It serves as a tool compound to probe the upper lipophilicity boundary for this chemotype [1].

Exploratory SAR for Neurogenic and Oncology Targets

The compound is a logical procurement choice for laboratories expanding on the Bayer 1,3-thiazol-2-yl substituted benzamide patent series (WO2016091776A1), where substitution at the 4-position is claimed to modulate activity against neurogenic disorders. It fills a specific substitution gap not currently covered by widely available commercial analogs [2].

Metabolic Stability Comparison in Halobenzamides

The 4-bromo group, being a stronger electron-withdrawing group than the 4-chloro analog, is predicted to reduce oxidative metabolism at the benzamide ring. Procurement of this compound is justified for head-to-head metabolic stability assays against the 4-chloro and unsubstituted analogs using liver microsomes or hepatocytes [1].

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